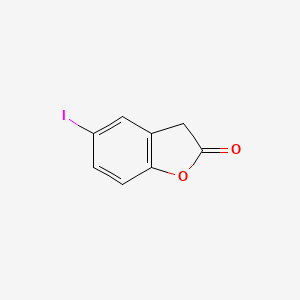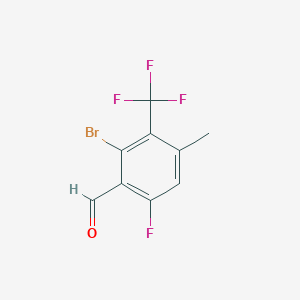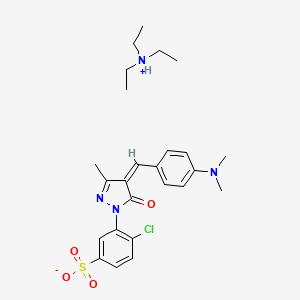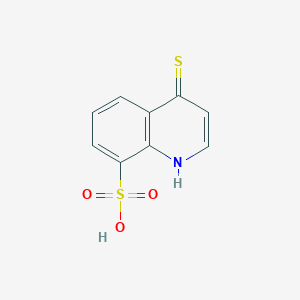
4-Mercaptoquinoline-8-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Mercaptoquinoline-8-sulfonic acid is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure. It is derived from quinoline, a compound known for its stability and aromatic properties. The presence of the mercapto (–SH) and sulfonic acid (–SO3H) groups in its structure makes it a versatile compound with various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . The quinoline is then sulfonated at high temperatures to introduce the sulfonic acid group . Finally, the mercapto group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of 4-Mercaptoquinoline-8-sulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The sulfonation and mercapto group introduction steps are carefully monitored to avoid side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Mercaptoquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonic acid group can be reduced to sulfinic acids or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Sulfinic acids, thiols.
Substitution Products: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
4-Mercaptoquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Mercaptoquinoline-8-sulfonic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to active sites or interacting with thiol groups.
Redox Reactions: It can participate in redox reactions, affecting cellular oxidative stress levels.
Signal Transduction: The compound may modulate signal transduction pathways by interacting with key proteins and receptors.
Comparaison Avec Des Composés Similaires
4-Mercaptoquinoline-8-sulfonic acid can be compared with other quinoline derivatives and sulfonic acids:
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline backbone but differ in their functional groups and biological activities.
Similar Compounds
- Chloroquine
- Quinine
- Benzene sulfonic acid
- Toluene sulfonic acid
Propriétés
Numéro CAS |
71330-94-4 |
|---|---|
Formule moléculaire |
C9H7NO3S2 |
Poids moléculaire |
241.3 g/mol |
Nom IUPAC |
4-sulfanylidene-1H-quinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H7NO3S2/c11-15(12,13)8-3-1-2-6-7(14)4-5-10-9(6)8/h1-5H,(H,10,14)(H,11,12,13) |
Clé InChI |
KMZICLUDTUJCOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)O)NC=CC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)

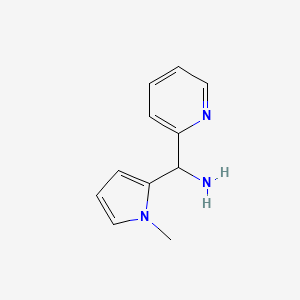
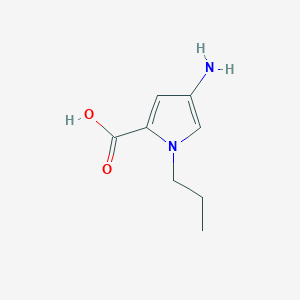
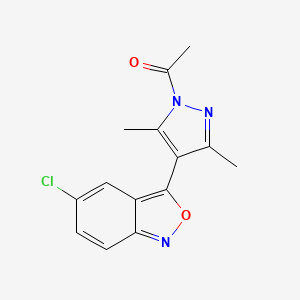
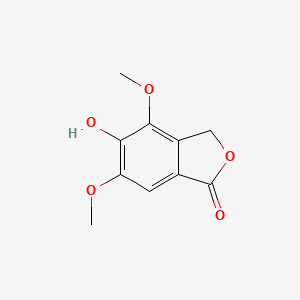
![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
